3-(Pyrimidin-5-yl)prop-2-yn-1-ol

Description

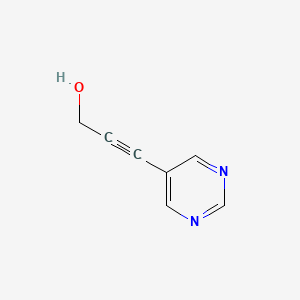

3-(Pyrimidin-5-yl)prop-2-yn-1-ol (CAS: 174456-28-1) is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) linked to a propargyl alcohol moiety. Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol . The compound is stored under dry conditions at 2–8°C and is typically available at 95% purity.

Properties

IUPAC Name |

3-pyrimidin-5-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASOEWCDBMNTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is performed between a pyrimidine derivative and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

the Sonogashira coupling reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products

Oxidation: Pyrimidin-5-ylprop-2-ynal or pyrimidin-5-ylprop-2-ynoic acid.

Reduction: Pyrimidin-5-ylprop-2-ene-1-ol or pyrimidin-5-ylpropane-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, also known as 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol, with the CAS number 1374639-76-5, is a chemical compound actively studied in biochemical research for its potential therapeutic applications.

Overview

Description: 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is a research compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol. It is available in different packaging options to suit various research needs.

Biochemical Properties: This compound plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules.

Biochemical Analysis

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol interacts with cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest in cancer cells by inhibiting CDK activity, which in turn affects the expression of genes involved in cell proliferation.

Molecular Mechanism

The compound binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their activity.

Temporal Effects

The compound is relatively stable under standard laboratory conditions but can degrade over extended periods.

Dosage Effects in Animal Models

At lower doses, the compound can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity.

Metabolic Pathways

This compound interacts with enzymes such as hexokinase and pyruvate kinase, affecting glycolysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and can bind to proteins such as albumin in the bloodstream.

Subcellular Localization

The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications.

Interaction with Enzymes

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol interacts significantly with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDK activity, it induces cell cycle arrest in cancer cells, thereby affecting gene expression related to cell proliferation and survival.

Cellular Effects

- Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle in cancerous cells by inhibiting CDK activity.

- Gene Expression Modulation: It influences the expression of genes involved in cellular metabolism and signaling pathways, which can lead to altered cellular responses to external stimuli.

The molecular mechanism involves binding to the active sites of CDKs, preventing their interaction with cyclins, leading to decreased kinase activity, essential for cell cycle progression. The compound's stability under laboratory conditions allows for prolonged studies on its effects over time.

Dosage Effects in Animal Models

- Low Doses: At lower concentrations, it inhibited CDK activity effectively without significant toxicity.

- Higher Doses: Increased dosages may lead to adverse effects; thus, careful titration is necessary for therapeutic applications.

Metabolic Pathways and Distribution

It interacts with enzymes such as hexokinase and pyruvate kinase, influencing glycolysis and energy metabolism. Transport mechanisms within biological systems involve specific transporters that facilitate its movement across cell membranes, and it can bind to plasma proteins like albumin.

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 15.2 | Significant growth inhibition |

| A549 (Lung) | 12.8 | Induction of apoptosis |

| HeLa (Cervical) | 18.5 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol is not fully understood. it is believed to interact with molecular targets such as enzymes and nucleic acids. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Pyrimidin-5-yl)prop-2-yn-1-ol with structurally analogous pyridine-based propargyl alcohol derivatives, highlighting differences in substituents, molecular properties, and commercial availability:

Key Observations:

Substituents like Cl, Br, and OCH₃ in pyridine analogs influence steric and electronic properties. For example, bromine increases molecular weight significantly (212.04 g/mol in the bromo derivative vs. 134.14 g/mol in the pyrimidine compound) .

Commercial Availability :

- The pyrimidine derivative is markedly cheaper ($38.00/g) than chloro- or methoxy-substituted pyridine analogs ($240–$400/g), likely due to simpler synthesis or lower demand .

Applications :

- Pyridine derivatives with halogen substituents (e.g., Cl, Br) are often intermediates in drug synthesis. For example, 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol may serve as a precursor in kinase inhibitor development .

- The pyrimidine compound’s role in pharmaceuticals is less explicit but inferred from its structural similarity to Ribociclib-related impurities .

Analytical Characterization :

- Quantum chemical computation and NMR spectroscopy (e.g., for 3-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol) are critical tools for verifying the structures of these compounds .

Research Findings and Implications

- Synthetic Challenges : Halogenated pyridine derivatives (e.g., bromo or chloro) often require specialized catalysts or protecting groups due to their reactivity, whereas the pyrimidine analog may benefit from milder conditions owing to its inherent stability .

- Biological Activity: Amino and fluoro substituents on pyridine (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) are associated with enhanced bioavailability and target binding in drug candidates, a feature less explored in the pyrimidine derivative .

- Crystallography : SHELX programs, widely used for small-molecule refinement, could aid in resolving the crystal structures of these compounds, particularly for quality control in pharmaceutical settings .

Biological Activity

3-(Pyrimidin-5-yl)prop-2-yn-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring connected to a propargyl alcohol moiety. Its structure can be represented as follows:

This compound’s unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antitumor properties. A study demonstrated that compounds with similar structures inhibited the growth of cancer cells by targeting specific metabolic pathways. For instance, compounds that inhibited glycinamide ribonucleotide formyltransferase (GARFTase) showed significant cytotoxic effects on tumor cells, suggesting that this compound may share this mechanism .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of GARFTase |

| Compound 4 | TBD | Non-Folate Receptor mediated uptake |

| Compound 3 | TBD | Selective for FRs and PCFT |

Antibacterial Activity

Recent studies have also explored the antibacterial properties of pyrimidine derivatives. The compound's ability to inhibit bacterial growth was evaluated against various strains, showing promising results. For example, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against Gram-positive bacteria .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

| Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.5 | This compound |

| Enterococcus faecalis | 0.75 | This compound |

| Bacillus subtilis | 1 | This compound |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, leading to reduced proliferation in cancer cells.

- Selective Uptake : The compound may utilize specific transport mechanisms in cells expressing folate receptors (FRs), enhancing its efficacy in target tissues .

- Cytotoxic Effects : Induction of apoptosis in cancer cells has been observed when treated with related pyrimidine compounds, suggesting that this compound may also trigger programmed cell death pathways.

In Vivo Studies

In preclinical models, particularly using SCID mice with IGROV1 tumors, the efficacy of pyrimidine derivatives was assessed. Compound analogs demonstrated varying degrees of tumor inhibition, with some showing significantly improved outcomes compared to standard treatments .

Drug Development Insights

The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are critical for their development as therapeutic agents. For example, one study reported an oral bioavailability of approximately 31.8% for a related pyrimidine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.